Cas no 959137-58-7 (2-amino-5-methoxy-4-methylbenzonitrile)
2-amino-5-methoxy-4-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 2-amino-5-methoxy-4-methyl-
- 2-amino-5-methoxy-4-methylbenzonitrile
- 959137-58-7
- Benzonitrile, 2-amino-5-methoxy-4-methyl-
- EN300-1295889
- SCHEMBL5326209
- DTXSID101284989
-
- Inchi: 1S/C9H10N2O/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-4H,11H2,1-2H3
- InChI Key: CPFHFWMKUGTEKU-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C#N)C(=CC=1C)N
Computed Properties
- Exact Mass: 162.079312947g/mol
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 59Ų
2-amino-5-methoxy-4-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093433-1g |
Benzonitrile, 2-amino-5-methoxy-4-methyl- |
959137-58-7 | 98% | 1g |
¥6224.00 | 2024-04-23 | |
| Enamine | EN300-1295889-1.0g |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1295889-50mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 50mg |
$647.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-100mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 100mg |
$678.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-250mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 250mg |
$708.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-500mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 500mg |
$739.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-1000mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 1000mg |
$770.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-2500mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 2500mg |
$1509.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-5000mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 5000mg |
$2235.0 | 2023-09-30 | ||
| Enamine | EN300-1295889-10000mg |
2-amino-5-methoxy-4-methylbenzonitrile |
959137-58-7 | 10000mg |
$3315.0 | 2023-09-30 |
2-amino-5-methoxy-4-methylbenzonitrile Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-amino-5-methoxy-4-methylbenzonitrile
Comprehensive Overview of 2-Amino-5-methoxy-4-methylbenzonitrile (CAS No. 959137-58-7): Properties, Applications, and Industry Insights
2-Amino-5-methoxy-4-methylbenzonitrile (CAS No. 959137-58-7) is a specialized organic compound with a molecular formula of C9H10N2O. This benzonitrile derivative features a unique combination of functional groups, including an amino group, a methoxy group, and a methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular structure contributes to its reactivity and utility in cross-coupling reactions and heterocyclic compound formation, which are critical in drug discovery pipelines.
In recent years, the demand for high-purity intermediates like 2-amino-5-methoxy-4-methylbenzonitrile has surged due to advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "CAS 959137-58-7 solubility" or "synthetic routes for 2-amino-5-methoxy-4-methylbenzonitrile," reflecting its importance in optimizing reaction yields. The compound’s nitrile group enables further transformations into amides or carboxylic acids, aligning with green chemistry principles by reducing waste generation.
From an industrial perspective, 959137-58-7 is often discussed alongside photocatalysis and C-H activation methodologies, trending topics in organic synthesis forums. Its methoxy-substituted aromatic ring enhances electron density, facilitating electrophilic substitutions—a property exploited in designing fluorescent probes and bioimaging agents. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for quality control, ensuring compliance with ICH guidelines for impurities.
Environmental and regulatory considerations are also pivotal. Queries like "biodegradability of 2-amino-5-methoxy-4-methylbenzonitrile" highlight growing eco-consciousness. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under ambient conditions makes it suitable for global supply chains, though storage recommendations emphasize protection from UV degradation and moisture.
Innovations in continuous flow chemistry have further elevated the relevance of CAS 959137-58-7, enabling scalable production with reduced energy consumption. Patent analyses reveal its use in kinase inhibitor scaffolds, addressing diseases like cancer and inflammation. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modular structure offers strategic advantages for structure-activity relationship (SAR) studies.
In conclusion, 2-amino-5-methoxy-4-methylbenzonitrile exemplifies the intersection of synthetic utility and sustainable innovation. Its role in high-value chemical synthesis continues to expand, driven by interdisciplinary research and evolving industrial needs. Future developments may explore its potential in metal-organic frameworks (MOFs) or catalysis, reinforcing its status as a cornerstone in modern organic chemistry.
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